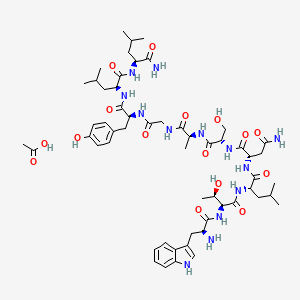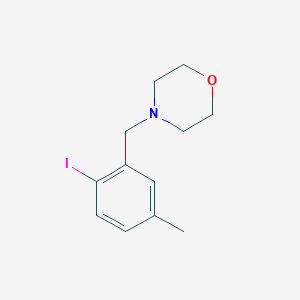
4-(2-Iodo-5-methylbenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Iodo-5-methylbenzyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-iodo-5-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodo-5-methylbenzyl)morpholine typically involves the reaction of morpholine with 2-iodo-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Iodo-5-methylbenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in the formation of 5-methylbenzylmorpholine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or cyanides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium thiolate, ammonia, or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-methylbenzylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Iodo-5-methylbenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Iodo-5-methylbenzyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, in the case of antifungal activity, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Bromo-5-methylbenzyl)morpholine
- 4-(2-Chloro-5-methylbenzyl)morpholine
- 4-(2-Fluoro-5-methylbenzyl)morpholine
Uniqueness
4-(2-Iodo-5-methylbenzyl)morpholine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
Propiedades
Fórmula molecular |
C12H16INO |
|---|---|
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
4-[(2-iodo-5-methylphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H16INO/c1-10-2-3-12(13)11(8-10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Clave InChI |
SCKOWEYMWHJAAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)I)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
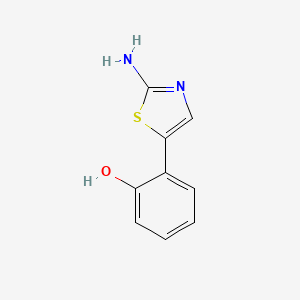
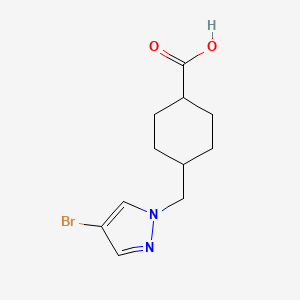
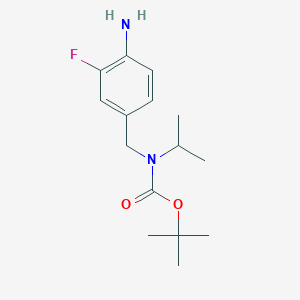
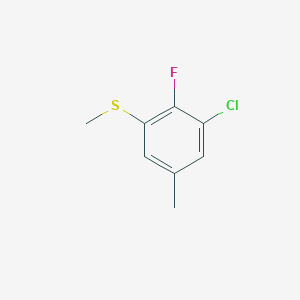
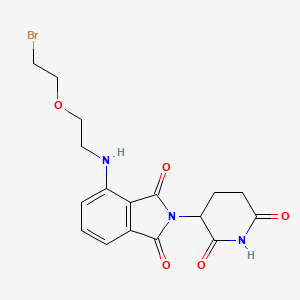
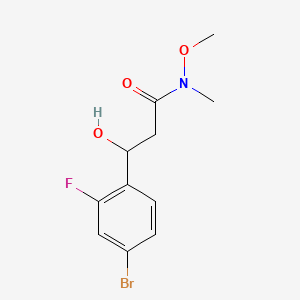
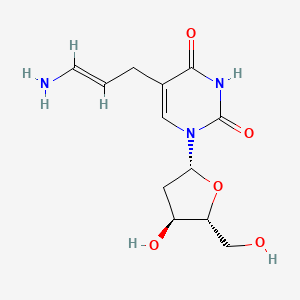
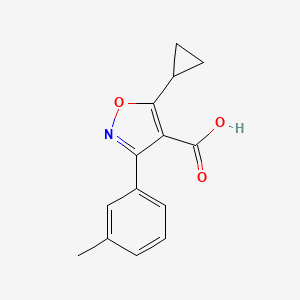
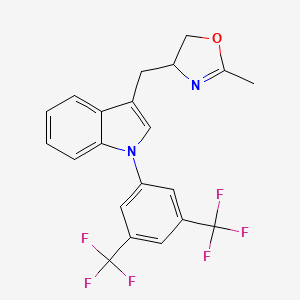
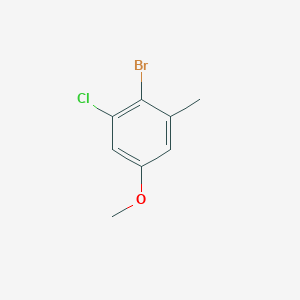
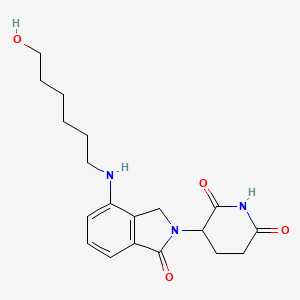
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)
